Canocapavir

説明

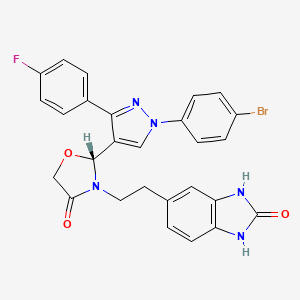

Structure

3D Structure

特性

CAS番号 |

2137847-19-7 |

|---|---|

分子式 |

C27H21BrFN5O3 |

分子量 |

562.4 g/mol |

IUPAC名 |

(2R)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m1/s1 |

InChIキー |

YGPZZDKSASSELG-AREMUKBSSA-N |

異性体SMILES |

C1C(=O)N([C@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |

正規SMILES |

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |

製品の起源 |

United States |

Foundational & Exploratory

Canocapavir: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canocapavir (formerly ZM-H1505R) is a potent, orally bioavailable, novel core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B virus (HBV) infection. Classified as a capsid assembly modulator-empty (CAM-E), this compound disrupts the normal process of HBV replication by inducing the formation of non-functional, empty viral capsids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antiviral activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Modulation of HBV Capsid Assembly

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), a critical component for viral replication and persistence. The core protein spontaneously assembles into capsids that enclose the viral pregenomic RNA (pgRNA) and the viral polymerase, forming the nucleocapsid. This process is essential for reverse transcription and the generation of new viral particles.

This compound is a novel CAM-E with a pyrazole (B372694) structure that binds to a new site on the HBc protein.[1][2] This binding event allosterically modulates the conformation of HBc dimers, accelerating the kinetics of capsid assembly.[3][4] However, this accelerated assembly occurs prematurely, before the encapsidation of the pgRNA-polymerase complex.[5][6] The resulting viral particles are morphologically normal but are "empty," lacking the genetic material necessary for replication.[1][3] This leads to a significant reduction in the production of infectious virions.[5][7]

Furthermore, this compound has been shown to induce a conformational change in the linker region of the HBc protein, which may interfere with the interaction between HBc and the HBV large surface protein, thereby diminishing the production of empty virions.[3][5]

// Node Definitions HBc_dimers [label="HBc Protein Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; pgRNA_Pol [label="pgRNA-Polymerase\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Normal_Assembly [label="Normal Capsid Assembly", fillcolor="#FFFFFF", fontcolor="#202124"]; Infectious_Virion [label="Infectious HBV Virion\n(Contains pgRNA & DNA)", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accelerated_Assembly [label="Accelerated Assembly\n(pgRNA exclusion)", fillcolor="#FFFFFF", fontcolor="#202124"]; Empty_Capsid [label="Empty, Non-Infectious Capsid\n(Devoid of pgRNA)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Blocked [label="HBV Replication Blocked", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges HBc_dimers -> Normal_Assembly [color="#4285F4"]; pgRNA_Pol -> Normal_Assembly [color="#4285F4"]; Normal_Assembly -> Infectious_Virion [label="Successful Encapsidation", color="#4285F4"]; this compound -> HBc_dimers [label="Binds to allosteric site", style=dashed, color="#EA4335"]; HBc_dimers -> Accelerated_Assembly [label="this compound-induced", color="#EA4335"]; Accelerated_Assembly -> Empty_Capsid [color="#EA4335"]; Empty_Capsid -> Replication_Blocked [color="#5F6368"]; Infectious_Virion -> Replication_Blocked [style=invis]; } end_dot Caption: this compound allosterically modulates HBc dimers, leading to the formation of empty capsids and blocking HBV replication.

Quantitative Antiviral Activity

This compound has demonstrated potent and pan-genotypic anti-HBV effects in various in vitro and clinical settings.[1]

Table 1: In Vitro Antiviral Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (HBV DNA reduction) | HepAD38 | 0.1185 µM | [6] |

| Protein-binding adjusted EC50 | - | 135 ng/mL | [1][5][8] |

| CC50 (Cytotoxicity) | HepAD38 | > 24 µM | [6] |

Table 2: Clinical Trial (Phase 1b) Antiviral Activity in CHB Patients (28-day treatment)[8][9]

| Dosage | Mean Maximum HBV DNA Decline (log10 IU/mL) | Mean Maximum pgRNA Decline (log10 copies/mL) |

| 50 mg | -1.54 | -1.53 |

| 100 mg | -2.50 | -2.35 |

| 200 mg | -2.75 | -2.34 |

| Placebo | -0.47 | -0.17 |

Resistance Profile

Mutagenesis analyses have identified that mutations at the dimer-dimer interface of the HBc protein can confer resistance to this compound.[3] Specifically, mutations at residues such as R127 and T128 have been shown to diminish the capsid accumulation effect induced by this compound.[3] The V124A mutation has also been found to be resistant to this compound-triggered capsid accumulation.[3]

Experimental Protocols

Antiviral Activity and Cytotoxicity Assays

Objective: To determine the 50% effective concentration (EC50) for HBV DNA reduction and the 50% cytotoxic concentration (CC50).

Methodology:

-

Cell Culture: HepAD38 cells, which replicate HBV in a tetracycline-off manner, are cultured in a suitable medium.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 2 days).[6]

-

DNA Extraction: Capsid-associated HBV DNA is extracted from the treated cells.

-

Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR.[6]

-

Data Analysis: The percentage of HBV DNA inhibition is plotted against the drug concentration to calculate the EC50.

-

Cytotoxicity Assay: A parallel assay, such as an MTT or MTS assay, is performed on the same cell line to determine the CC50.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture HepAD38 Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Treat with this compound\n(Varying Concentrations)", fillcolor="#FFFFFF", fontcolor="#202124"]; dna_extraction [label="Extract Capsid-Associated\nHBV DNA", fillcolor="#FFFFFF", fontcolor="#202124"]; qpcr [label="Quantify HBV DNA\n(qPCR)", fillcolor="#FFFFFF", fontcolor="#202124"]; ec50_calc [label="Calculate EC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cytotoxicity_assay [label="Perform Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; cc50_calc [label="Calculate CC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> dna_extraction; dna_extraction -> qpcr; qpcr -> ec50_calc; treatment -> cytotoxicity_assay; cytotoxicity_assay -> cc50_calc; } end_dot Caption: A streamlined workflow for determining the in vitro efficacy and toxicity of this compound.

Particle Gel Assay for Capsid Analysis

Objective: To analyze the formation and characteristics of HBV capsids in the presence of this compound.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to release intracellular components.

-

Native Agarose (B213101) Gel Electrophoresis: The cell lysates are run on a native agarose gel to separate intact capsids based on their charge and size.

-

Blotting: The separated particles are transferred to a membrane (e.g., nitrocellulose).

-

Immunoblotting: The membrane is probed with an anti-HBc antibody to detect the capsid proteins.

-

Nucleic Acid Detection: A parallel blot can be probed with a DIG-labeled HBV-specific probe to detect capsid-associated nucleic acids.[3]

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_lysis [label="Lyse this compound-Treated Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; electrophoresis [label="Native Agarose Gel Electrophoresis", fillcolor="#FFFFFF", fontcolor="#202124"]; blotting [label="Transfer to Membrane", fillcolor="#FFFFFF", fontcolor="#202124"]; immunoblotting [label="Immunoblotting\n(Anti-HBc Antibody)", fillcolor="#FFFFFF", fontcolor="#202124"]; nucleic_acid_detection [label="Nucleic Acid Hybridization\n(HBV-specific probe)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Analyze Capsid Formation\nand pgRNA Content", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_lysis; cell_lysis -> electrophoresis; electrophoresis -> blotting; blotting -> immunoblotting; blotting -> nucleic_acid_detection; immunoblotting -> analysis; nucleic_acid_detection -> analysis; } end_dot Caption: A workflow for the qualitative and quantitative analysis of HBV capsid formation and content.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To investigate the interaction between HBc and other proteins, such as the HBV large surface protein.

Methodology:

-

Cell Lysate Preparation: Prepare lysates from cells expressing the proteins of interest under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., HBc).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complex.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Conclusion

This compound represents a promising advancement in the treatment of chronic hepatitis B. Its unique mechanism of action as a CAM-E, leading to the formation of empty, non-infectious capsids, provides a novel strategy to inhibit HBV replication. The potent in vitro and clinical antiviral activity, coupled with a favorable safety profile, underscores its potential as a key component of future combination therapies aimed at achieving a functional cure for HBV. Further research into its long-term efficacy, resistance profile, and role in combination regimens is ongoing.

References

- 1. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Canocapavir (ZM-H1505R): A Technical Overview of its Discovery and Development for the Treatment of Chronic Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small-molecule inhibitor of the hepatitis B virus (HBV) capsid assembly, currently in late-stage clinical development. It is classified as a core protein allosteric modulator (CpAM) with a distinct pyrazole (B372694) chemical structure. This compound has demonstrated potent antiviral activity across HBV genotypes by inducing the formation of empty, non-infectious capsids, thereby disrupting the viral life cycle. This technical guide provides a comprehensive timeline of its discovery and development, detailed methodologies of key experiments, and a summary of its mechanism of action, preclinical, and clinical data.

Discovery and Development Timeline

This compound was developed by Shanghai Zhimeng Biopharma, Inc. The timeline below outlines the key milestones in its progression from a promising preclinical candidate to a late-stage clinical asset.

| Date/Year | Milestone | Description |

| 2018 | Shanghai Zhimeng Biopharma, Inc. founded. | The company was established with a focus on developing innovative drugs for chronic hepatitis B and central nervous system diseases.[1] |

| Pre-2021 | Preclinical Development | This compound (ZM-H1505R) was identified as a novel pyrazole compound and a potent HBV capsid assembly modulator. Preclinical in vitro and in vivo studies demonstrated its ability to effectively inhibit HBV replication.[2] |

| 2021 | Completion of Phase Ia Study | A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT04220801) was completed in the United States. The study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. Oral administration of single doses (25-450 mg) and multiple doses (75-300 mg) was well tolerated.[3][4][5] |

| May - Nov 2021 | Phase Ib Study Conducted | A randomized, double-blind, placebo-controlled, multiple-dose escalation trial (NCT05470829) was conducted in China in treatment-naive patients with chronic hepatitis B. The study evaluated the antiviral activity, pharmacokinetics, and tolerability of this compound.[6] |

| March 2022 | Phase Ib Study Completion Announced | Zhimeng Biopharma announced the successful completion of the Phase Ib clinical trial.[7] |

| August 2022 | Initiation of Phase IIa Trial | A multicenter, randomized, double-blind, placebo-controlled Phase IIa trial was initiated in China and Hong Kong (NCT05484466). The study was designed to evaluate the efficacy and safety of this compound in combination with Entecavir (ETV) in patients with chronic hepatitis B who were already on ETV monotherapy.[5][8] |

| December 2022 | First Patient Dosed in Phase II Trial | Zhimeng Biopharma announced the dosing of the first participant in the Phase II study.[5] |

| May 2023 | Publication of In-Depth Mechanistic Study | A study was published detailing this compound as a novel capsid assembly modulator that induces a conformational change in the linker region of the HBV core protein.[9] |

| January 2025 | Breakthrough Therapy Designation | This compound received Breakthrough Therapy designation from the Center for Drug Evaluation (CDE) of China's National Medical Products Administration for the treatment of chronic hepatitis B.[1][10] |

| June 5, 2025 | Agreement to Initiate Phase 3 Trial | Zhimeng Biopharma announced that it had reached an agreement with the CDE to initiate a pivotal Phase 3 clinical trial.[1] |

| August 14, 2025 | First Patient Dosed in Phase 3 Trial | The first patient was successfully dosed in the multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial in China.[10] |

Mechanism of Action

This compound is a Type II or Class E capsid assembly modulator (CAM-E).[11][12] Its mechanism of action involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the viral capsid. This binding allosterically modulates the conformation of HBc, leading to accelerated and aberrant capsid assembly. The resulting capsids are predominantly "empty," lacking the viral pregenomic RNA (pgRNA) and the viral polymerase, which are essential for viral replication. By preventing the encapsidation of pgRNA, this compound effectively halts the production of new infectious virions.[6][9]

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Quantitative Data Summary

Preclinical Antiviral Activity

| Parameter | Value | Cell Line | Notes |

| EC50 (HBV DNA) | 10 nM | HepG2.2.15 | [2] |

| 12 nM | HepG2.117 | [2] | |

| EC50 (pgRNA encapsidation) | 0.1185 µM | HepAD38 | [9] |

| CC50 (Cytotoxicity) | >24 µM | HepAD38 | No significant cytotoxicity observed up to this concentration.[9] |

Phase 1b Clinical Trial Data (28-day treatment)

| Dose Group | Mean Max HBV DNA Decline (log10 IU/mL) | Mean Max pgRNA Decline (log10 copies/mL) |

| 50 mg this compound | -1.54 | -1.53 |

| 100 mg this compound | -2.50 | -2.35 |

| 200 mg this compound | -2.75 | -2.34 |

| Placebo | -0.47 | -0.17 |

| Data from a study in treatment-naive CHB patients.[11][13] |

Pharmacokinetic Parameters (Phase 1b)

| Dose Group | Ctrough relative to protein-binding adjusted EC50 (135 ng/mL) on Day 28 | Accumulation Rate (Day 1 to 28) | Mean t1/2 (hours) after last dose |

| 50 mg this compound | 2.7-fold | 1.26 - 1.99 | 12.1 - 15.6 |

| 100 mg this compound | 7.0-fold | 1.26 - 1.99 | 12.1 - 15.6 |

| 200 mg this compound | 14.6-fold | 1.26 - 1.99 | 12.1 - 15.6 |

| Data from a study in treatment-naive CHB patients.[11][13] |

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of HBV DNA replication in a cell-based system.

Methodology:

-

Cell Culture: HepAD38 cells, which replicate HBV in a tetracycline-off manner, are cultured in appropriate media.

-

Induction of HBV Replication: HBV replication is induced by withdrawing tetracycline (B611298) from the culture medium.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 2 days).

-

Quantification of HBV DNA: Capsid-associated HBV DNA is quantified by real-time PCR.

-

Data Analysis: The percentage of HBV DNA inhibition is calculated relative to a mock-treated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[9]

Caption: Workflow for determining the antiviral activity of this compound.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that reduces cell viability by 50%.

Methodology:

-

Cell Seeding: HepAD38 cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with the same serial dilutions of this compound as used in the antiviral assay.

-

Incubation: Cells are incubated for the same duration as the antiviral assay.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[9]

Particle Gel Assay for Capsid Analysis

Objective: To qualitatively and quantitatively assess the effect of this compound on the formation of intracellular HBV capsids and the encapsidation of nucleic acids.

Methodology:

-

Cell Treatment: HepAD38 cells are treated with varying concentrations of this compound for an extended period (e.g., 6 days).

-

Cell Lysis and Sample Preparation: Cells are lysed, and the cytoplasmic extracts are prepared.

-

Native Agarose (B213101) Gel Electrophoresis: The cell lysates are separated on a native agarose gel, which separates intact capsids based on their charge and size.

-

Blotting: The separated particles are transferred to a membrane (e.g., nylon or PVDF).

-

Immunoblotting: The membrane is probed with an anti-HBc antibody to detect capsid proteins. This reveals the quantity and migration pattern of assembled capsids.

-

Hybridization: The same or a parallel membrane is hybridized with a DIG-labeled HBV-specific probe to detect capsid-associated nucleic acids (pgRNA and DNA).

-

Analysis: The results from immunoblotting and hybridization are compared to determine the effect of this compound on capsid formation and pgRNA encapsidation. An increase in the capsid signal (immunoblot) without a corresponding increase in the nucleic acid signal (hybridization) indicates the formation of empty capsids.[9]

Caption: Workflow for the particle gel assay to analyze HBV capsids.

Conclusion

This compound is a promising novel CpAM with a distinct chemical structure and mechanism of action. It has demonstrated potent preclinical antiviral activity and a favorable safety and pharmacokinetic profile in early clinical trials. The data from Phase 1 and the initiation of a Phase 3 trial underscore its potential as a new therapeutic option for patients with chronic hepatitis B, both as a monotherapy and in combination with existing treatments like nucleos(t)ide analogues. The ongoing late-stage clinical development will be crucial in further defining its efficacy and safety in a larger patient population and its role in achieving a functional cure for chronic hepatitis B.

References

- 1. Zhimeng’s Innovative HBV Core Protein-Targeted Drug Reached Agreement with CDE for Initiating the Phase 3 Clinical Trial [core-biopharma.com]

- 2. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator this compound: A Randomized First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator this compound: A Randomized First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. core-biopharma.com [core-biopharma.com]

- 6. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medindia.net [medindia.net]

- 8. GSK to commercialize Zhimeng’s new hepatitis drug | BioWorld [bioworld.com]

- 9. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Another Breakthrough in Anti-HBV Drugs: Zhimeng Biopharma Achieved the Key Milestone of First Patient First Dose in the Pivotal Phase III Trial for ZM-H1505R [core-biopharma.com]

- 11. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Canocapavir: A Technical Deep Dive into a Novel Core Protein Allosteric Modulator for Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (formerly ZM-H1505R) is an investigational, orally bioavailable, small-molecule antiviral agent currently under clinical development for the treatment of chronic hepatitis B (CHB). It belongs to a promising class of drugs known as core protein allosteric modulators (CpAMs), also referred to as capsid assembly modulators (CAMs). This compound is distinguished by its novel pyrazole (B372694) chemical structure and its classification as a Type II CpAM (CAM-E), which dictates its specific mechanism of action against the hepatitis B virus (HBV).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization.

Mechanism of Action: Allosteric Modulation of the HBV Core Protein

The HBV core protein (HBc) is a critical multifunctional protein that plays a central role in the viral life cycle. It assembles into icosahedral capsids that are essential for packaging the viral pregenomic RNA (pgRNA) and the viral polymerase, reverse transcription, and transport of the viral genome to the nucleus.[6][7][8]

This compound exerts its antiviral effect by binding to a hydrophobic pocket at the interface between two HBc dimers.[4][9][10] This allosteric binding event induces a conformational change in the core protein, leading to several downstream consequences that disrupt the normal process of viral replication:

-

Acceleration of Aberrant Capsid Assembly: this compound strengthens the interaction between core protein dimers, accelerating the kinetics of capsid assembly.[4] However, this rapid assembly occurs before the encapsidation of the pgRNA-polymerase complex, resulting in the formation of "empty" capsids that are devoid of viral genetic material and are therefore non-infectious.[1][2][4][9]

-

Conformational Change in the HBc Linker Region: Treatment with this compound induces a significant conformational change in the assembled capsids, causing the C-terminal linker region of the HBc protein to be exposed on the capsid exterior.[4][9][11] This altered surface topology is believed to be a key aspect of its distinct antiviral activity.

-

Inhibition of Viral Particle Egress: The conformational changes induced by this compound interfere with the interaction between the core protein and the HBV large surface protein, which is necessary for the envelopment and secretion of viral particles.[4][9][11] This leads to a marked reduction in the production of complete virions and empty subviral particles.[4][9] Furthermore, the egress of non-enveloped "naked" capsids from the cell is also diminished.[9][10][11]

This multi-pronged mechanism effectively halts the HBV replication cycle at the level of capsid assembly and viral particle formation.

References

- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator this compound: A Randomized First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids | PLOS Pathogens [journals.plos.org]

- 9. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Prot… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Canocapavir (GLS4): A Technical Guide to HBV Capsid Assembly Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the stability and function of the viral capsid being paramount to its lifecycle. A promising therapeutic avenue involves the direct targeting of the HBV core protein (HBc) to disrupt capsid assembly. Canocapavir (formerly known as GLS4) is a potent, orally bioavailable pyrazole (B372694) derivative that functions as a Core protein Allosteric Modulator (CpAM). This technical guide provides an in-depth examination of the mechanism by which this compound inhibits HBV replication by inducing the formation of non-infectious, empty viral capsids. We will detail its quantitative efficacy, the structural basis of its action, and the experimental protocols used for its characterization.

Introduction to HBV Capsid Assembly and CpAMs

The HBV nucleocapsid, a T=4 icosahedral shell composed of 240 copies of the core protein (HBc), is essential for multiple stages of the viral lifecycle. Its primary functions include the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, providing the compartment for reverse transcription, and trafficking the newly synthesized relaxed circular DNA (rcDNA) genome to the nucleus to form or replenish the covalently closed circular DNA (cccDNA) reservoir.

Core protein Allosteric Modulators (CpAMs) are a class of small molecules that bind to HBc and disrupt this lifecycle. They are broadly categorized into two classes:

-

Class I CpAMs (CAM-A): These molecules cause HBc dimers to misassemble into aberrant, non-capsid polymers, leading to their degradation.[1]

-

Class II CpAMs (CAM-E): These molecules accelerate the kinetics of capsid assembly, but this rapid formation precludes the co-packaging of the pgRNA-polymerase complex.[1][2] This results in an accumulation of morphologically intact, but "empty" and therefore non-infectious, capsids.[2][3]

This compound is a novel, mechanistically distinct CpAM that exhibits characteristics of a Class II modulator.[1][2]

This compound: Mechanism of Action

This compound exerts its antiviral effect by binding to a hydrophobic pocket at the interface between HBc dimers.[2][4][5][6] This allosteric binding strengthens the dimer-dimer interaction, acting as a "molecular glue" that accelerates the rate of capsid formation.[1]

The key consequences of this accelerated assembly are:

-

Prevention of pgRNA Encapsidation: The rapid formation of the capsid shell outpaces the encapsidation of the pgRNA-polymerase complex, a necessary step for viral replication. This leads to a significant increase in intracellular empty capsids.[2][4][5]

-

Conformational Change and Impaired Virion Egress: this compound binding induces a conformational change in the capsid structure, specifically exposing the C-terminal linker region of the HBc protein on the capsid exterior.[2][4][5] This altered conformation interferes with the interaction between the capsid and the HBV large surface protein (L-HBsAg), a critical step for envelopment and the production of complete virions.[2][4][5] This results in diminished production of both complete virions and empty, subviral particles.[4][5]

The following diagram illustrates the intervention point of this compound in the HBV lifecycle.

References

- 1. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein | MDPI [mdpi.com]

- 2. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacology of Canocapavir: A Technical Guide

1.0 Introduction

Canocapavir (formerly ZM-H1505R) is an investigational, orally bioavailable small molecule being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1] It belongs to a class of antiviral agents known as Core protein Allosteric Modulators (CpAMs), specifically classified as a Type II CpAM or Capsid Assembly Modulator-Empty (CAM-E).[2][3][4] Structurally, this compound is a novel pyrazole (B372694) compound, distinguishing it from other CpAMs in development.[1][4] Preclinical studies have demonstrated that this compound is a potent and pan-genotypic inhibitor of HBV replication, acting through a distinct mechanism that disrupts the normal process of viral capsid assembly.[1][2][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its evaluation.

2.0 Mechanism of Action

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle, including nucleocapsid assembly and genome replication.[2][4]

-

Binding and Allosteric Modulation : Computational simulations and mutagenesis data suggest that this compound binds to a hydrophobic pocket at the interface between HBc dimers (the "HAP" pocket).[2] This binding event strengthens the interaction between dimers.[2]

-

Aberrant Capsid Assembly : As a Type II CpAM, this compound does not prevent capsid formation but rather accelerates the kinetics of assembly.[2][5] This rapid assembly process occurs without the necessary packaging of the viral pregenomic RNA (pgRNA) and polymerase, leading to the formation of "empty" capsids.[2][3][6] This action effectively prevents the replication of the viral genome.[6]

-

Induction of Conformational Change : A key differentiator for this compound is its ability to induce a conformational change in the assembled capsid.[2][6] This allosteric effect exposes the C-terminus of the HBc linker region on the capsid's exterior.[2][5]

-

Inhibition of Viral Particle Egress : The exposure of the HBc linker region interferes with the interaction between the core protein and the HBV large surface protein.[6] This disruption results in a marked reduction in the production and secretion of empty, genome-free virions.[2][6] this compound has also been shown to reduce the egress of naked capsids.[5][6]

This dual mechanism—forcing the formation of non-functional empty capsids and inhibiting the egress of viral particles—makes this compound a mechanistically distinct antiviral agent.[2]

Caption: this compound binds to the HBc dimer interface, leading to empty capsids and inhibiting egress.

3.0 In Vitro Pharmacology

Antiviral Activity

This compound demonstrates potent antiviral activity against HBV replication in various cell-based assays.[1] It is effective against all major HBV genotypes tested.[1]

| Parameter | Cell Line / System | Value | Reference |

| EC50 | HepG2.2.15 Cells | 10 nM | [1][7] |

| EC50 | Primary Human Hepatocytes (PHH) | 12 nM | [1] |

| Protein-Adjusted EC50 | (Used for clinical dose comparison) | 135 ng/mL | [3][4][8] |

Cytotoxicity

Preclinical assessments indicate a favorable safety profile for this compound, with low potential for cellular toxicity in vitro.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity | HepG2 Cells | Low cytotoxicity observed | [5] |

Note: While an MTT assay was performed, a specific CC50 value is not reported in the cited literature. The selectivity index is therefore expected to be high.

Resistance Profile

In vitro studies have identified specific mutations in the HBV core protein that can confer reduced susceptibility to this compound. These mutations are primarily located at the dimer-dimer interface.[2]

| HBc Mutation | Effect | Reference |

| V124A | Resistant to this compound-induced capsid accumulation. | [2][5] |

| R127L | Confers resistance to the capsid accumulation effect. | [2] |

| T128I | Diminishes the formation of capsids in the presence of this compound. | [2] |

| P25S | Pre-existing mutation in a clinical subject who did not respond to treatment. | [3] |

Interestingly, while the V124A mutant was resistant to capsid accumulation, this compound could still reduce the level of capsid-associated HBV DNA.[2]

Key Experimental Protocols

In Vitro Antiviral Potency Assay (HepAD38 Model)

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.

-

Cell Culture : HepAD38 cells, which have a tetracycline-off inducible HBV replicon, are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]

-

Induction of HBV Replication : To induce HBc expression and viral replication, tetracycline (B611298) is withdrawn from the culture medium.[5]

-

Compound Treatment : Immediately after tetracycline withdrawal, cells are treated with serial dilutions of this compound or a vehicle control.[2][5] The cells are incubated for a period of 2 to 6 days.[2]

-

Analysis of Intracellular HBV :

-

DNA Extraction : Cells are lysed, and intracellular capsids are isolated. Capsid-associated HBV DNA is extracted and quantified using real-time PCR to determine the extent of replication inhibition.[2][5]

-

Capsid Analysis (Particle Gel Assay) : Intracellular capsids are separated by native agarose (B213101) gel electrophoresis.[2] The gel is then transferred to a membrane for immunoblotting using an anti-HBc monoclonal antibody to visualize capsids.[2] A parallel analysis using a DIG-labeled HBV-specific probe is performed to detect capsid-associated nucleic acids.[2]

-

-

Data Analysis : The dose-response curve is plotted, and the EC50 value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to the mock-treated control.[2]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of the compound.

-

Cell Seeding : HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.[5]

-

Compound Treatment : Cells are treated with the same concentrations of this compound used in the antiviral assay and incubated for a duration matching the efficacy experiment.[5]

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance is measured on a plate reader at a specific wavelength.

-

Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is calculated.

Caption: Workflow for determining the in vitro antiviral activity and mechanism of this compound.

4.0 In Vivo Pharmacology

Preclinical Efficacy

Preclinical studies demonstrated that this compound effectively inhibited HBV replication in in vivo models, supporting its progression into clinical development.[1][7] Specific quantitative efficacy data from these animal models are not detailed in the reviewed literature.

Preclinical Safety and Toxicology

This compound was evaluated in animal toxicity studies to establish its safety profile prior to first-in-human trials. The compound was well-tolerated following oral administration.[1][7]

| Parameter | Species | Dose(s) | Result | Reference |

| General Tolerability | Sprague Dawley (SD) Rat | 100, 300, 1000 mg/kg | Well-tolerated, no mortality or treatment-related adverse effects. | [1] |

| General Tolerability | Beagle Dog | 100, 300, 1000 mg/kg | Well-tolerated, no mortality or treatment-related adverse effects. | [1] |

| NOAEL | Sprague Dawley (SD) Rat | 1000 mg/kg/day | No adverse effects observed at this dose. | [1] |

| NOAEL | Beagle Dog | 300 mg/kg/day | No adverse effects observed at this dose. | [1] |

*NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Animal Toxicity Study Design

-

Species Selection : Studies were conducted in two species, the Sprague Dawley rat and the Beagle dog, as is standard for preclinical toxicology.[1]

-

Dose Administration : this compound was administered orally once daily.[1]

-

Dose Groups : Multiple dose groups were used, including low, mid, and high doses (100, 300, and 1000 mg/kg), along with a control group.[1]

-

Monitoring : Animals were monitored for treatment-related mortality, clinical signs of toxicity, changes in body weight, and other relevant parameters.

The preclinical data for this compound characterize it as a potent HBV capsid assembly modulator with a novel pyrazole structure.[1] Its unique dual mechanism of action, which involves both the promotion of non-functional empty capsid formation and the inhibition of viral particle egress via an allosteric effect, distinguishes it from other CpAMs.[2][6] this compound exhibits potent, pan-genotypic antiviral activity in vitro at nanomolar concentrations and has demonstrated a favorable safety profile in preclinical toxicology studies.[1][2] These robust preclinical findings have supported the successful advancement of this compound into clinical trials for the treatment of chronic hepatitis B.[2][6]

References

- 1. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator this compound: A Randomized First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]

- 4. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Canocapavir's Effect on HBV pgRNA Encapsidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) replication.[1] It belongs to the class of core protein allosteric modulators (CpAMs), specifically classified as a Type II or Class E (CAM-E) modulator.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its profound effect on the encapsidation of HBV pregenomic RNA (pgRNA). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Target: The HBV Core Protein

The hepatitis B virus core protein (HBc) is a critical structural and functional component of the virus, playing a central role in multiple stages of the HBV lifecycle.[3][4] HBc monomers assemble into dimers, which then self-assemble to form an icosahedral nucleocapsid.[5] This capsid is essential for the encapsidation of the viral pgRNA and the viral polymerase (Pol).[6] Inside the newly formed nucleocapsid, reverse transcription of pgRNA into relaxed circular DNA (rcDNA) occurs.[5] The mature nucleocapsid is then enveloped and secreted as a new virion.[5]

This compound is a pyrazole (B372694) derivative that acts as a CpAM.[2] CpAMs are a promising class of direct-acting antivirals that bind to a hydrophobic pocket at the interface of HBc dimers, allosterically modulating their conformation and assembly kinetics.[3] this compound, as a Type II CpAM, accelerates the kinetics of capsid assembly to such a degree that the pgRNA-Pol complex is excluded, leading to the formation of empty, non-infectious capsids.[2]

Mechanism of Action: Inhibition of pgRNA Encapsidation

This compound's primary mechanism of action is the disruption of pgRNA encapsidation through the acceleration of capsid assembly.[2][7] This process can be broken down into several key steps:

-

Binding to HBc Dimers: this compound binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[3][7]

-

Allosteric Modulation: This binding induces a conformational change in the HBc dimers, promoting a state that is highly favorable for assembly.[4]

-

Accelerated Assembly: The allosteric modulation significantly increases the rate of capsid formation.[6]

-

pgRNA Exclusion: The rapid assembly kinetics outpace the normal process of pgRNA-Pol complex incorporation, resulting in the formation of morphologically intact but empty capsids.[2]

-

Inhibition of Viral Replication: By preventing pgRNA encapsidation, this compound effectively halts the reverse transcription step and the production of new viral DNA, thereby potently inhibiting HBV replication.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Quantitative Data on this compound's Antiviral Activity

A Phase 1b clinical trial in treatment-naïve chronic hepatitis B (CHB) patients demonstrated the potent antiviral activity of this compound (ZM-H1505R).[1][8] The following tables summarize the key findings from this study after 28 days of treatment.

Table 1: Mean Maximal Reduction in HBV DNA from Baseline [1][8]

| This compound Dose | Mean Maximal Reduction (log10 IU/mL) |

| 50 mg | -1.54 |

| 100 mg | -2.50 |

| 200 mg | -2.75 |

| Placebo | -0.47 |

Table 2: Mean Maximal Reduction in HBV pgRNA from Baseline [1][8]

| This compound Dose | Mean Maximal Reduction (log10 copies/mL) |

| 50 mg | -1.53 |

| 100 mg | -2.35 |

| 200 mg | -2.34 |

| Placebo | -0.17 |

These data clearly indicate a dose-dependent reduction in both HBV DNA and pgRNA, confirming the on-target effect of this compound in preventing pgRNA encapsidation and subsequent viral replication.

Experimental Protocols

This section details the key experimental methodologies used to characterize the effect of this compound on HBV pgRNA encapsidation.

Quantification of Capsid-Associated HBV DNA and pgRNA by Real-Time PCR

This protocol is essential for quantifying the amount of viral nucleic acid within intact capsids, providing a direct measure of encapsidation.

Experimental Workflow Diagram

Detailed Methodology:

-

Cell Culture and Treatment: HBV-replicating cell lines (e.g., HepG2.2.15 or HepAD38) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).[9]

-

Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) to release cytoplasmic contents while keeping the viral capsids intact.[10]

-

Nuclease Digestion: The cell lysate is treated with DNase I and RNase A to degrade any non-encapsidated DNA and RNA.[10] This step is crucial to ensure that only nucleic acids protected within the capsid are quantified.

-

Capsid Precipitation: Intact nucleocapsids are precipitated from the clarified lysate, often using polyethylene (B3416737) glycol (PEG) precipitation (e.g., 8.5% PEG 8000, 0.2 M NaCl).[10]

-

Nucleic Acid Extraction: The precipitated capsids are resuspended, and the encapsidated nucleic acids (pgRNA and rcDNA) are extracted using standard methods such as phenol-chloroform extraction or commercial kits.[10][11]

-

Reverse Transcription (for pgRNA): For the quantification of pgRNA, the extracted nucleic acid is subjected to reverse transcription using an HBV-specific primer to generate complementary DNA (cDNA).[10]

-

Real-Time PCR (qPCR): The extracted DNA or the cDNA from the reverse transcription step is then used as a template for qPCR with primers and a fluorescently labeled probe specific to a conserved region of the HBV genome.[11][12][13] A standard curve with known quantities of HBV DNA is run in parallel to allow for absolute quantification.[12]

-

Data Analysis: The cycle threshold (Ct) values are used to determine the copy number of HBV DNA or pgRNA in each sample by interpolating from the standard curve.[13] The results are typically normalized to the total protein concentration of the initial cell lysate.

Analysis of HBV Capsid Assembly and pgRNA Packaging by Native Agarose (B213101) Gel Electrophoresis

This technique allows for the separation of intact viral capsids from unassembled HBc proteins and can be used to assess both the quantity of assembled capsids and their pgRNA content.[6][14]

Detailed Methodology:

-

Sample Preparation: Cell lysates from this compound-treated and control cells are prepared as described in section 4.1, step 2.

-

Native Agarose Gel Electrophoresis: The lysates are resolved on a native agarose gel (e.g., 1% agarose in Tris-acetate-EDTA buffer).[14] The native conditions preserve the structure of the viral capsids.

-

Membrane Transfer: The separated proteins and capsids are transferred from the gel to a nitrocellulose or PVDF membrane.[14]

-

Detection of Capsids (Western Blot): The membrane is probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[14] This allows for the visualization of both assembled capsids and free HBc protein.

-

Detection of Encapsidated pgRNA (Northern Blot Hybridization): The same membrane can be stripped and re-probed, or a parallel blot can be used, for the detection of pgRNA. The membrane is hybridized with a radiolabeled or digoxigenin-labeled antisense RNA probe specific for HBV pgRNA.[14] The signal is then detected by autoradiography or an appropriate antibody-based detection method. A strong signal in the capsid band indicates successful pgRNA packaging, while a weak or absent signal, despite the presence of capsids, indicates the formation of empty capsids.[14]

Assessment of this compound Resistance Mutations

Identifying potential resistance mutations is a critical step in the development of any antiviral agent.

Experimental Workflow Diagram

Detailed Methodology:

-

In Vitro Resistance Selection: HBV-replicating cells are cultured in the presence of escalating concentrations of this compound over an extended period to select for resistant viral populations.[15]

-

Genotypic Analysis: Viral DNA is extracted from the culture supernatant or infected cells. The HBc gene is then amplified by PCR and sequenced (either by Sanger sequencing or next-generation sequencing) to identify mutations that are not present in the wild-type virus.[15][16]

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type HBV replicon plasmid using site-directed mutagenesis.[17] The resulting mutant virus is then tested for its susceptibility to this compound in a cell-based antiviral assay to confirm a resistant phenotype (i.e., a higher EC50 value compared to the wild-type virus).[17]

Conclusion

This compound is a potent, mechanistically distinct inhibitor of HBV replication that targets the viral core protein. By allosterically modulating HBc and accelerating capsid assembly, this compound effectively prevents the encapsidation of pgRNA, a critical step in the viral lifecycle. The preclinical and clinical data gathered to date demonstrate its significant antiviral activity, highlighting its potential as a key component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CpAMs.

References

- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]

- 5. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zhimeng Biopharma will report positive phase 1b trial results on its HBV capsid inhibitor ZM-H1505R in the upcoming International Liver Congress [prnewswire.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dna-technology.com [dna-technology.com]

- 13. iranlab.net [iranlab.net]

- 14. Role of Hepatitis B virus capsid phosphorylation in nucleocapsid disassembly and covalently closed circular DNA formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pyrazole Structure of Canocapavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable antiviral agent under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a class of drugs known as core protein allosteric modulators (CpAMs), which represent a promising therapeutic strategy targeting a critical step in the HBV life cycle.[3][4] The core of this compound's chemical architecture features a pyrazole (B372694) moiety, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. This pyrazole structure is integral to its mechanism of action as a capsid assembly modulator.[1][4][5] This technical guide provides a detailed examination of the pyrazole structure of this compound, its role in the drug's mechanism of action, and the available quantitative and experimental data.

Chemical Structure and Physicochemical Properties

This compound is a novel pyrazole compound with the chemical formula C27H21BrFN5O3.[5] It is chemically distinct from other classes of HBV capsid assembly modulators, such as heteroaryldihydropyrimidines (CAM-A) and sulfamoylbenzamides (CAM-E).[4][5]

Below is a 2D representation of the this compound structure, highlighting the central pyrazole ring.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₁BrFN₅O₃ | [5] |

| CAS Number | 2137847-19-7 | [5] |

| Alias | ZM-H1505R | [1][2] |

| Class | Pyrazole derivative, HBV Core Protein Allosteric Modulator (CpAM), Capsid Assembly Modulator-Empty (CAM-E) | [4][5] |

Mechanism of Action: The Role of the Pyrazole Core

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), which is essential for the assembly of the viral capsid.[3][4] Specifically, it functions as a type II or CAM-E (Capsid Assembly Modulator-Empty), promoting the formation of non-infectious, empty viral capsids.[6]

The pyrazole core of this compound plays a crucial role in its binding to a hydrophobic pocket on the HBc dimer-dimer interface, known as the HAP pocket.[3] This interaction induces a conformational change in the HBc protein, which in turn accelerates the kinetics of capsid assembly.[7] However, this rapid assembly occurs without the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, leading to the formation of empty capsids.[1][6] These empty capsids are unable to support viral replication, thus disrupting the HBV life cycle.[4]

A computational docking study using the HBV core protein structure (PDB ID: 6J10) has provided insights into the binding mode of this compound within the HAP pocket.[3]

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and pharmacokinetics of this compound.

Table 2: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | Value (nM) | Reference(s) |

| EC₅₀ | HepG2.2.15 | 10 | [8] |

| EC₅₀ | HepAD38 | 118.5 | [9] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Multiple Ascending Dose Study)

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Trough Concentration (ng/mL) | Accumulation Rate | Reference(s) |

| 50 mg | - | - | - | 1.26 - 1.99 | [1] |

| 100 mg | - | - | - | 1.26 - 1.99 | [1] |

| 200 mg | - | - | - | 1.26 - 1.99 | [1] |

Note: Specific Cmax and AUC values for each dose in the multiple-dose study were not explicitly provided in the cited sources.

Experimental Protocols

Detailed experimental protocols for the synthesis and structural elucidation of this compound are not publicly available at the time of this writing. However, based on the available literature for similar compounds and the biological characterization of this compound, the following general methodologies are likely to have been employed.

Synthesis of the Pyrazole Core

The synthesis of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For a complex molecule like this compound, a multi-step synthesis would be required, likely involving the formation of a key pyrazole intermediate followed by the addition of the other substituents.

Caption: General workflow for pyrazole synthesis.

Structural Elucidation

The definitive structure of a novel small molecule like this compound is typically determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish through-bond correlations and confirm the assembly of the different structural fragments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide the most definitive three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. As of now, no public crystallographic data for this compound is available.

In Vitro Antiviral Activity Assays

The antiviral activity of this compound was assessed in HBV-producing cell lines such as HepG2.2.15 and HepAD38.[8][9] A general workflow for such an assay is as follows:

Caption: Workflow for in vitro antiviral assay.

Conclusion

This compound is a promising novel antiviral agent for the treatment of chronic hepatitis B, distinguished by its unique pyrazole-based structure. This pyrazole core is fundamental to its mechanism of action as a core protein allosteric modulator, which leads to the formation of non-infectious empty viral capsids. While detailed experimental protocols for its synthesis and structural elucidation are not yet in the public domain, the available data on its biological activity and mechanism of action highlight the therapeutic potential of targeting the HBV core protein with pyrazole-containing small molecules. Further research and publication of more in-depth chemical and structural data will be invaluable for the scientific and drug development communities.

References

- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. core-biopharma.com [core-biopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Cabocapavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator this compound: A Randomized First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Canocapavir's Binding Site on the HBV Core Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly known as ZM-H1505R) is a novel, orally bioavailable pyrazole-based core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a Type II CpAM, this compound disrupts the normal process of viral capsid assembly.[1] It accelerates the formation of empty capsids, which are devoid of the viral pregenomic RNA (pgRNA) and polymerase, thereby inhibiting viral replication.[1][3] This technical guide provides a detailed overview of the binding site of this compound on the HBV core protein (HBc), summarizing key quantitative data, experimental methodologies, and the molecular interactions that underpin its mechanism of action.

This compound's Binding Site and Mechanism of Action

This compound targets a hydrophobic pocket located at the interface between two HBc dimers, a site commonly referred to as the HAP (heteroaryldihydropyrimidine) pocket.[1][4] This binding strengthens the interaction between core protein dimers, leading to an acceleration of capsid assembly.[1] However, this rapid assembly process is aberrant, resulting in the formation of non-functional, empty capsids.[1] This ultimately prevents the encapsidation of the viral pgRNA and polymerase, a critical step for HBV replication.[1][2] Furthermore, this compound has been shown to induce a conformational change in the HBc linker region, which becomes exposed on the exterior of the capsid.[1] This allosteric effect may interfere with other viral processes, such as the interaction between the core protein and the large HBV surface protein, leading to a reduction in the production of empty virions.[1][2]

Visualization of this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's antiviral activity. Direct biophysical binding affinity data, such as a dissociation constant (Kd) from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are not publicly available in the reviewed literature.

Table 1: Antiviral Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (HBV Replication) | HepAD38 | 0.1185 µM | [1] |

| Protein-binding Adjusted EC50 (HBV DNA) | N/A | 135 ng/mL | [3] |

| CC50 (Cytotoxicity) | HepAD38 | > 24 µM | [1] |

Table 2: Clinical Pharmacokinetics of this compound (28-day treatment in CHB patients)

| Dose | Mean Maximum HBV DNA Decline (log10 IU/mL) | Mean Maximum pgRNA Decline (log10 copies/mL) | Reference |

| 50 mg | -1.54 | -1.53 | [3] |

| 100 mg | -2.50 | -2.35 | [3] |

| 200 mg | -2.75 | -2.34 | [3] |

| Placebo | -0.47 | -0.17 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and activity of this compound.

Molecular Docking of this compound to the HBV Core Protein

Molecular docking simulations have been instrumental in identifying the binding site of this compound.[1]

-

Protein Structure Preparation: The crystal structure of the HBV core protein (e.g., PDB ID: 6J10) is used as the receptor. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential ligands.[1][4]

-

Ligand Preparation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. The ligand's energy is minimized to obtain a stable conformation.[1][4]

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations. The prepared HBc protein is set as the rigid receptor, and this compound is treated as a flexible ligand. A grid box is defined to encompass the HAP pocket at the dimer-dimer interface.[1][4]

-

Analysis: The docking results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the HAP pocket.[1]

Workflow for Molecular Docking of this compound.

Native Agarose (B213101) Gel Electrophoresis for Capsid Analysis

This technique is used to assess the effect of this compound on HBV capsid assembly.[1][5]

-

Cell Lysis: HBV-producing cells (e.g., HepG2, HepAD38) are treated with this compound or a vehicle control. The cells are then lysed using a non-denaturing lysis buffer to preserve the integrity of the capsids.[1]

-

Sample Preparation: Cell lysates are clarified by centrifugation to remove cellular debris. The supernatant containing the capsids is mixed with a native gel loading buffer.[6]

-

Electrophoresis: Samples are loaded onto a native agarose gel (e.g., 1% agarose) and subjected to electrophoresis. The capsids migrate through the gel based on their size and charge.[1][6]

-

Transfer and Immunoblotting: The separated capsids are transferred from the gel to a nitrocellulose or PVDF membrane. The membrane is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme for chemiluminescent detection.[1][6]

-

Analysis: The presence and mobility of the capsids are visualized. This compound treatment typically results in an increased intensity of the capsid band, indicating an accumulation of empty capsids.[1]

Quantification of Capsid-Associated HBV DNA by Real-Time PCR

This method quantifies the amount of viral DNA within the capsids, providing a measure of viral replication.[1][7]

-

Capsid Isolation: Capsids are isolated from the cytoplasmic lysates of treated and untreated cells. This can be done by methods such as polyethylene (B3416737) glycol (PEG) precipitation followed by nuclease treatment to remove extra-capsid DNA.[7]

-

DNA Extraction: The viral DNA is released from the isolated capsids by treatment with proteinase K and a detergent (e.g., SDS) to digest the capsid proteins. The DNA is then purified.[7]

-

Real-Time PCR (qPCR): The purified DNA is used as a template in a qPCR reaction with primers and a probe specific for a conserved region of the HBV genome.[8]

-

Quantification: The amount of HBV DNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve generated from a known quantity of HBV DNA.[8]

Workflow for Quantifying Capsid-Associated HBV DNA.

Site-Directed Mutagenesis for Resistance Analysis

Site-directed mutagenesis is employed to identify amino acid residues in the HBc protein that are critical for this compound's activity and to study potential resistance mechanisms.[1]

-

Plasmid Template: A plasmid containing the HBV genome or the HBc gene is used as a template.

-

Primer Design: Primers are designed to introduce specific point mutations in the codons of amino acid residues within or near the HAP pocket.

-

PCR Mutagenesis: A PCR reaction is performed using the template plasmid and the mutagenic primers to generate a mutated plasmid.

-

Template Removal: The original, non-mutated template DNA is removed by digestion with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid) but not the newly synthesized, unmethylated PCR product.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The sequence of the mutated plasmid is then confirmed by DNA sequencing.

-

Functional Assays: The mutated HBc is expressed in cells, and the effect of this compound on capsid assembly and viral replication is assessed using the assays described above to determine if the mutation confers resistance.[1]

Resistance Mutations

While a comprehensive list of clinically derived this compound-specific resistance mutations is not yet available, in vitro mutagenesis studies have identified residues in the HAP pocket that are critical for the activity of CpAMs. For this compound, the V124W mutation in HBc has been shown to recapitulate the conformational change of the empty capsid, suggesting its importance in the drug's mechanism of action.[1][2] Further studies are needed to fully characterize the resistance profile of this compound.

Conclusion

This compound is a promising novel CpAM that targets the HAP pocket at the dimer-dimer interface of the HBV core protein. By inducing the formation of empty capsids, it effectively inhibits viral replication. The technical guide presented here provides a comprehensive overview of the binding site, mechanism of action, and key experimental methodologies used to characterize this interaction. Further research, particularly in the areas of biophysical binding analysis and clinical resistance profiling, will continue to refine our understanding of this compound and its role in the future of HBV therapy.

References

- 1. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (this compound) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genomica.uaslp.mx [genomica.uaslp.mx]

Early research findings on Canocapavir (ZM-H1505R)

An In-Depth Technical Guide to Early Research Findings on Canocapavir (ZM-H1505R)

Introduction

This compound (ZM-H1505R) is an investigational, orally administered, small-molecule antiviral agent under development for the treatment of chronic hepatitis B (CHB).[1][2] It belongs to a class of drugs known as capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs).[3][4] Structurally, this compound is a novel pyrazole (B372694) compound, distinguishing it from other reported CAMs.[2][3][5] Early preclinical and clinical research indicates that this compound is a potent inhibitor of hepatitis B virus (HBV) replication, demonstrating a favorable safety and pharmacokinetic profile.[4][6] This document provides a detailed overview of the early research findings, focusing on its mechanism of action, experimental protocols, and quantitative data from preclinical and clinical studies.

Mechanism of Action

This compound functions as a Type II CpAM, targeting the HBV core protein (HBc).[3][7] Its primary mechanism involves accelerating the kinetics of capsid assembly, which leads to the formation of non-functional, empty capsids that lack pregenomic RNA (pgRNA).[3][6][8] This action effectively disrupts a critical step in the viral lifecycle.

Key mechanistic features include:

-

Binding Site: this compound binds to a hydrophobic pocket at the interface between HBc dimers, strengthening their interaction.[3]

-

Allosteric Modulation: This binding induces a conformational change in the HBc linker region, causing the C-terminus to be exposed on the capsid's exterior.[3][9] This allosteric effect is believed to be crucial to its antiviral activity.[3]

-

Inhibition of Viral Replication: By promoting the formation of empty capsids, this compound prevents the encapsidation of pgRNA, a necessary step for viral DNA synthesis.[1][7][9]

-

Disruption of Viral Particle Formation: The drug interferes with the interaction between HBc and the HBV large surface protein, leading to a decrease in the production of empty virions.[9] It also markedly reduces the egress of naked capsids from the cell.[7][9]

Data Presentation: Preclinical and Clinical Findings

In Vitro Antiviral Activity

Preclinical studies in cell-based assays have demonstrated this compound's potent and pan-genotypic anti-HBV effects.[6][8]

| Cell Line | EC50 | Reference |

| HepG2.2.15 | 10 nM | [5] |

| HepAD38 | 12 nM | [5] |

Phase 1 First-in-Human Study in Healthy Subjects (NCT04220801)

This randomized, double-blind, placebo-controlled study evaluated the safety and pharmacokinetics of this compound in healthy adult subjects. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4][10]

Table 1: Phase 1 Dosing Cohorts in Healthy Subjects [10]

| Study Arm | Dosing Regimen | Dose Levels (mg) |

| Single Ascending Dose (SAD) | Single oral dose | 25, 75, 150, 300, 450 |

| Multiple Ascending Dose (MAD) | Once daily for 14 days | 75, 150, 300 |

Key Findings:

-

Safety: this compound was well tolerated at all dose levels.[4][10] The most common adverse event was a mild increase in alanine (B10760859) aminotransferase (ALT).[4][5] No dose dependency was observed in the incidence or intensity of adverse events.[4][10]

-

Pharmacokinetics: The mean plasma area under the curve (AUC) and maximum concentration (Cmax) increased in a dose-proportional manner.[4][10] Food was found to have an effect on its absorption.[10]

Phase 1b Study in Chronic Hepatitis B Patients (NCT05470829)

This study assessed the safety, pharmacokinetics, and antiviral activity of this compound in treatment-naive, noncirrhotic CHB patients over 28 days.[6][11]

Table 2: Pharmacokinetic Parameters in CHB Patients (Day 28) [6][11]

| Dose Group | Mean Plasma Trough Concentration (Fold of paEC50) | Accumulation Rate |

| 50 mg | 2.7x | 1.26 - 1.99 |

| 100 mg | 7.0x | 1.26 - 1.99 |

| 200 mg | 14.6x | 1.26 - 1.99 |

| protein-binding adjusted EC50 = 135 ng/mL[6][11] |

Table 3: Antiviral Activity in CHB Patients (Mean Maximum Decline from Baseline at Day 28) [11][12]

| Dose Group | HBV DNA Decline (log10 IU/mL) | pgRNA Decline (log10 copies/mL) | HBcrAg Decline (log10 kU/mL) |

| 50 mg | -1.54 | -1.53 | -0.30 |

| 100 mg | -2.50 | -2.35 | -0.61 |

| 200 mg | -2.75 | -2.34 | -0.51 |

| Placebo | -0.47 | -0.17 | -0.38 |

Key Findings:

-

Safety: The drug was well tolerated, with most adverse reactions being grade I or II in severity.[6][11] No serious adverse events were reported.[6]

-